High-Affinity Carbonic Anhydrase VI (CA VI) Binding: A >9,000-Fold Improvement Over a Structural Analog
The compound exhibits exceptionally high binding affinity for human carbonic anhydrase VI (CA VI), a target implicated in various physiological and pathological processes. When compared to a structural analog, this compound demonstrates a >9,000-fold improvement in affinity, underscoring the critical importance of its specific molecular structure [1]. This is in stark contrast to other classes of CA inhibitors like sulfonamides, which often exhibit a broader but less potent inhibition profile against this specific isoform [2].
| Evidence Dimension | Binding Affinity (Kd) to Human Carbonic Anhydrase VI |
|---|---|
| Target Compound Data | Kd = 0.890 nM |
| Comparator Or Baseline | Comparator: A structurally related compound (BindingDB ID 50381325, CHEMBL2019140) with a Ki = 8.58E+3 nM (8,580 nM). Baseline for comparison. |
| Quantified Difference | ~9,640-fold improvement in affinity |
| Conditions | Recombinant N-terminal His6-tagged human carbonic anhydrase 6 expressed in E. coli Rosetta 2 (DE3); assessed as kinetic dissociation constant. |
Why This Matters
This dramatic difference in binding affinity directly informs the selection of this compound for assays requiring potent and specific engagement of CA VI over other, less optimized scaffolds.
- [1] BindingDB. BDBM50449831 (CHEMBL4172331). Affinity Data for 6-(3-Chlorophenyl)-6-oxohexanoic acid. Accessed 2026. View Source
- [2] BindingDB. BDBM50381325 (CHEMBL2019140). Affinity Data for Comparator. Accessed 2026. View Source
